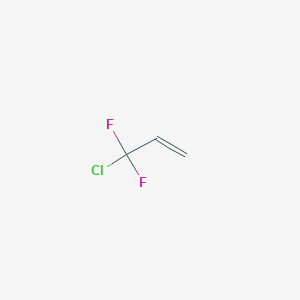![molecular formula C13H13N3O3 B2540768 2-ニトロ-7,8,9,10-テトラヒドロアゼピノ[2,1-b]キナゾリン-12(6H)-オン CAS No. 61938-71-4](/img/structure/B2540768.png)
2-ニトロ-7,8,9,10-テトラヒドロアゼピノ[2,1-b]キナゾリン-12(6H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one includes a fused azepine and quinazoline ring system, which contributes to its unique chemical properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is the PI3K/Akt/FoxO3a signalling pathway . This pathway is strongly involved in the pathology of cancer and the development of resistance in tumor cells .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signalling pathway . This results in a strong concentration-dependent inhibition of cell proliferation and colony formation . The compound is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Biochemical Pathways
The affected pathway is the PI3K/Akt/FoxO3a signalling pathway . The inhibition of this pathway by the compound leads to a decrease in the expression of downstream effector proteins, which in turn results in the inhibition of cell proliferation and colony formation .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation . In in vivo models, the compound substantially resulted in tumor growth inhibition .
Action Environment
It is known that the compound exhibits potent anticancer activities both in vitro and in vivo , suggesting that it may be effective in a variety of environments.
準備方法
The synthesis of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a nitro-substituted aniline with a suitable aldehyde or ketone can lead to the formation of the desired quinazoline derivative. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
類似化合物との比較
2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be compared with other quinazoline derivatives, such as:
4,6,7-trisubstituted quinazoline derivatives: These compounds also exhibit significant biological activities and are studied for their antitumor properties.
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: These compounds have similar structural features and are known for their inhibitory activities against certain enzymes.
The uniqueness of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one lies in its specific substitution pattern and the presence of the nitro group, which can be further modified to enhance its biological activities and chemical properties.
特性
IUPAC Name |
2-nitro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13-10-8-9(16(18)19)5-6-11(10)14-12-4-2-1-3-7-15(12)13/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEBFSMTFJJIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2540688.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)


![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)
![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)


